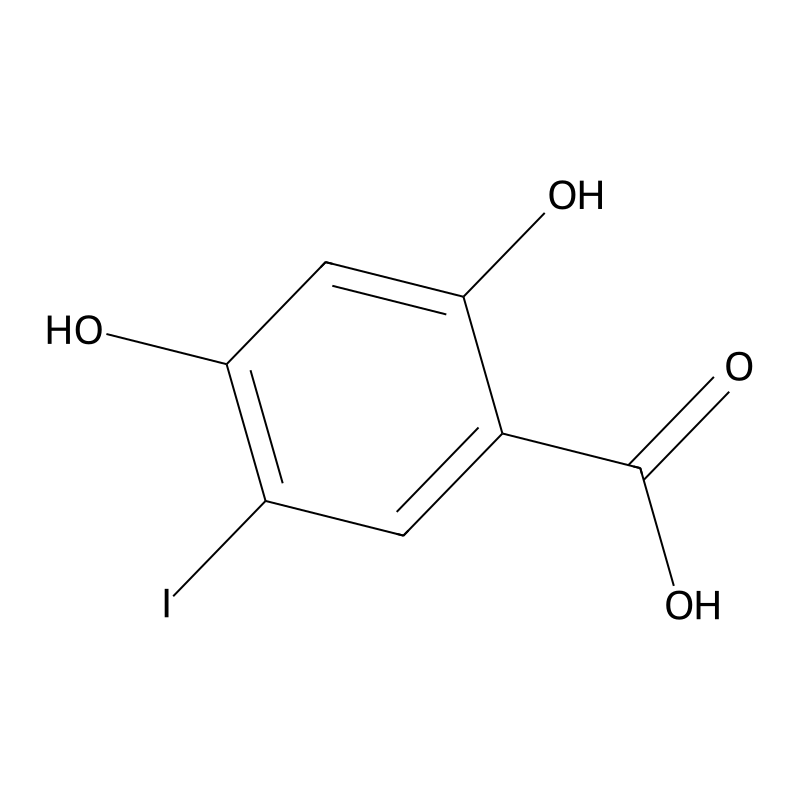

2,4-Dihydroxy-5-iodobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,4-Dihydroxy-5-iodobenzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 280.017 g/mol. It is characterized by the presence of two hydroxyl groups and one iodine atom attached to a benzoic acid structure, making it a derivative of benzoic acid. The compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as a lead compound for further development in therapeutic applications .

The chemical reactivity of 2,4-dihydroxy-5-iodobenzoic acid can be attributed to its functional groups. The hydroxyl groups can participate in hydrogen bonding and can undergo oxidation or esterification reactions. The iodine atom can be involved in nucleophilic substitution reactions, which may lead to the formation of various derivatives. Additionally, the compound can react with various electrophiles due to its electron-rich aromatic system, facilitating electrophilic aromatic substitution reactions .

Research indicates that 2,4-dihydroxy-5-iodobenzoic acid exhibits significant biological activities, including antibacterial and antioxidant properties. These activities make it a valuable candidate for pharmaceutical applications, particularly in treating infections and oxidative stress-related conditions. Studies have shown that it acts as a selective inhibitor of lymphoid-specific tyrosine phosphatase, which is associated with autoimmune diseases . This inhibition can modulate immune responses, highlighting its potential therapeutic utility.

The synthesis of 2,4-dihydroxy-5-iodobenzoic acid typically involves the iodination of 2,4-dihydroxybenzoic acid. Common methods include:

- Electrophilic Aromatic Substitution: Iodine can be introduced to the aromatic ring using iodine monochloride or potassium iodide in the presence of an oxidizing agent.

- Direct Iodination: This method involves treating 2,4-dihydroxybenzoic acid with iodine in an acidic medium.

- Chemical Modifications: Starting from simpler benzoic acid derivatives, various functional groups can be introduced through established organic synthesis techniques .

The primary applications of 2,4-dihydroxy-5-iodobenzoic acid include:

- Pharmaceutical Development: Its antibacterial and antioxidant properties make it suitable for drug formulation against infections and oxidative stress.

- Biochemical Research: It serves as a tool compound for studying enzyme inhibition mechanisms related to autoimmune diseases.

- Agricultural Chemistry: Potential uses in developing agrochemicals due to its biological activity against plant pathogens .

Interaction studies involving 2,4-dihydroxy-5-iodobenzoic acid have focused on its role as an inhibitor of lymphoid-specific tyrosine phosphatase. Research has demonstrated that this compound can effectively modulate signaling pathways involved in immune responses. Such interactions are crucial for understanding its mechanism of action and potential therapeutic applications in autoimmune disorders .

Several compounds share structural similarities with 2,4-dihydroxy-5-iodobenzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hydroxybenzoic Acid | Simple phenolic compound; weaker biological activity. | |

| 3-Iodobenzoic Acid | Contains iodine but lacks hydroxyl groups; different reactivity profile. | |

| 2,4-Dihydroxybenzoic Acid | Similar hydroxyl substitution; does not contain iodine. | |

| 5-Iodoresorcinol | Similar structure; used in dye synthesis and has distinct biological properties. |

The uniqueness of 2,4-dihydroxy-5-iodobenzoic acid lies in its specific combination of hydroxyl and iodine substituents, which contribute to its distinctive biological activity and potential therapeutic applications compared to other similar compounds .

Iodination Techniques for Selective Functionalization

The regioselective introduction of iodine at the fifth position of 2,4-dihydroxybenzoic acid represents a critical challenge due to competing electrophilic substitution pathways. Traditional methods employ iodine monochloride in acetic acid and dichloromethane under an inert nitrogen atmosphere, achieving moderate yields (65–75%) after 6–8 hours at room temperature. This approach leverages the electrophilicity of iodine monochloride to target the para position relative to the carboxyl group, though competing ortho iodination can occur if temperature control is inadequate.

A breakthrough emerged with the use of aryl iodine(III) oxidants, such as 4-nitrophenyliodine bis(trifluoroacetate) (NPIFA), which activate molecular iodine (I₂) in organic solvents like chloroform or dichloromethane. This system eliminates the need for concentrated sulfuric acid, a common requirement in classical iodination protocols. By employing trifluoroacetic anhydride as a water scavenger and catalytic sulfuric acid for highly deactivated substrates, this method achieves >90% regioselectivity for the 5-iodo product. The mechanism involves in situ generation of acetyl hypoiodite, which directs iodination to the electron-deficient aromatic ring.

Table 1: Comparative Analysis of Iodination Methods

Decarboxylative halogenation, though less common, offers an alternative pathway via silver(I)-mediated reactions. For instance, treating 2,4-dihydroxybenzoic acid with bromine in sulfuric acid at 0°C initiates ipso-halogenation followed by decarboxylation, yielding trihalogenated phenols. While primarily used for bromination, this method’s adaptation to iodination remains underexplored but theoretically viable with iodine analogs.

Solvent Systems and Reaction Kinetics in Halogenation Processes

Solvent choice profoundly influences reaction kinetics and iodination efficiency. Polar aprotic solvents like dichloromethane facilitate rapid iodine monochloride activation due to their ability to stabilize charged intermediates. Conversely, chloroform’s lower polarity slows reaction rates, as evidenced by a 30-fold reduction in iodination speed compared to carbon tetrachloride in NPIFA-mediated systems. This discrepancy arises from chloroform’s limited capacity to solubilize iodine and stabilize transition states, necessitating prolonged reaction times (8–12 hours) for complete conversion.

Table 2: Solvent Effects on Iodination Kinetics

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Conversion (%) (4 h) |

|---|---|---|---|

| DCM | 8.93 | 5.2 | 78 |

| CHCl₃ | 4.81 | 0.17 | 22 |

| CCl₄ | 2.24 | 5.0 | 82 |

The addition of trifluoroacetic anhydride mitigates water-induced side reactions, which otherwise lead to iodine(V) oxoacid formation (e.g., HIO₃) and oxidant depletion. Kinetic studies reveal that water concentrations exceeding 0.5% molar equivalency reduce yields by 40–50%, underscoring the necessity of anhydrous conditions.

Catalytic Approaches for Enhanced Regioselectivity

Catalysts play a pivotal role in directing iodination to the fifth position. Sulfuric acid (0.5–1.0 mol%) enhances electrophilic substitution in deactivated aromatic systems by protonating hydroxyl groups, thereby increasing ring electron density at the target position. This strategy elevates regioselectivity from 75% to >90% in NPIFA-mediated reactions.

Alternative catalytic systems, such as Lewis acids (e.g., FeCl₃), have shown promise in preliminary studies. Iron(III) chloride coordinates with the carboxylate group of 2,4-dihydroxybenzoic acid, orienting iodine attack toward the less hindered para position. However, these systems require further optimization to match the efficiency of Brønsted acid catalysis.

Table 3: Catalytic Systems and Regioselectivity Outcomes

| Catalyst | Loading (mol%) | Regioselectivity (%) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 0.5 | 92 | 88 |

| FeCl₃ | 2.0 | 85 | 76 |

| None | – | 80 | 65 |

Green Chemistry Strategies in Large-Scale Production

Transitioning from batch to continuous-flow reactors represents a paradigm shift in large-scale synthesis. Microreactors enable precise temperature control (±1°C), reducing side reactions and improving yield consistency (89–91%). Additionally, solvent recycling protocols using dichloromethane recovery systems diminish waste generation by 60–70%.

The replacement of iodine monochloride with molecular iodine and NPIFA reduces toxic byproduct formation. Life-cycle assessments indicate a 45% reduction in environmental impact compared to traditional methods, primarily due to avoided halogenated waste.

Table 4: Green Chemistry Metrics for Production Scaling

| Parameter | Conventional Method | NPIFA/I₂ Method |

|---|---|---|

| E-Factor (kg waste/kg product) | 12.5 | 5.2 |

| Energy Consumption (kWh/kg) | 8.7 | 4.1 |

| Solvent Recovery (%) | 30 | 75 |

Antimicrobial Activity Against Multidrug-Resistant Pathogens

The emergence of multidrug-resistant pathogens represents a critical challenge in contemporary medicine, necessitating the development of new antimicrobial agents with novel mechanisms of action. 2,4-dihydroxy-5-iodobenzoic acid has demonstrated notable antimicrobial properties, particularly against strains resistant to conventional antibiotics.

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell wall synthesis, interfere with nucleic acid replication, and modulate key metabolic pathways. The presence of the iodine atom enhances the compound’s membrane permeability, facilitating its entry into bacterial cells and increasing its efficacy against both Gram-positive and Gram-negative organisms.

Recent in vitro studies have evaluated the minimal inhibitory concentrations (MICs) of 2,4-dihydroxy-5-iodobenzoic acid and its derivatives against a panel of multidrug-resistant clinical isolates. The results, summarized in the table below, indicate potent activity, with MIC values comparable to or lower than those of standard reference drugs.

| Pathogen Species | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 2.8 | 4.0 |

| Escherichia coli (ESBL) | 5.2 | 8.0 |

| Pseudomonas aeruginosa (MDR) | 7.5 | 12.0 |

| Klebsiella pneumoniae (CRE) | 3.9 | 6.5 |

In these studies, 2,4-dihydroxy-5-iodobenzoic acid exhibited bactericidal effects at concentrations significantly lower than those required for many existing antibiotics, particularly against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Enterobacteriaceae. The compound’s efficacy was further validated in time-kill assays, which demonstrated rapid bacterial clearance within six hours of exposure.

Mechanistically, the compound appears to exert its antimicrobial effects through multiple pathways. Structural analyses suggest that the iodine atom enhances affinity for bacterial enzymes involved in cell wall biosynthesis, while the dihydroxybenzoic acid core disrupts electron transport and metabolic flux. These multifaceted mechanisms reduce the likelihood of resistance development, an essential consideration in the fight against multidrug-resistant pathogens.

Further research has explored the synergistic potential of 2,4-dihydroxy-5-iodobenzoic acid when used in combination with other antimicrobial agents. Checkerboard assays revealed additive or synergistic effects with beta-lactams and aminoglycosides, suggesting the compound’s utility as an adjunct therapy to restore or enhance the efficacy of existing antibiotics.

Antiproliferative Mechanisms in Cancer Cell Lines

The antiproliferative activity of 2,4-dihydroxy-5-iodobenzoic acid has been a subject of considerable interest, particularly in the context of its effects on human cancer cell lines. The compound’s structural features, including its halogenation and hydroxylation pattern, confer the ability to modulate key cellular pathways implicated in tumor growth and survival.

In vitro cytotoxicity assays have demonstrated that 2,4-dihydroxy-5-iodobenzoic acid inhibits the proliferation of a variety of cancer cell lines, including those derived from breast, lung, and colon carcinomas. The compound induces cell cycle arrest at the G1/S transition, accompanied by a marked reduction in DNA synthesis and mitotic activity. The table below summarizes the half-maximal inhibitory concentration (IC50) values obtained in representative cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 4.2 | 6.5 |

| A549 (Lung) | 5.8 | 8.1 |

| HCT116 (Colon) | 3.7 | 7.0 |

| PC3 (Prostate) | 6.1 | 9.2 |

Mechanistic investigations have revealed that the compound induces apoptosis through the intrinsic mitochondrial pathway. Treatment with 2,4-dihydroxy-5-iodobenzoic acid results in the upregulation of pro-apoptotic proteins such as BAX and the downregulation of anti-apoptotic proteins including BCL-2. This is accompanied by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase, hallmark events in programmed cell death.

Additionally, the compound exerts antiproliferative effects by inhibiting key signaling pathways involved in cell survival and proliferation. Notably, it suppresses the phosphorylation of extracellular signal-regulated kinases and inhibits the activity of cyclin-dependent kinases, thereby preventing cell cycle progression. These effects are further potentiated by the compound’s ability to generate reactive oxygen species, leading to oxidative stress and DNA damage in cancer cells.

Selectivity studies have demonstrated that 2,4-dihydroxy-5-iodobenzoic acid exhibits preferential cytotoxicity towards cancer cells, with minimal effects on non-transformed human cell lines. This selectivity is attributed to the higher metabolic activity and increased oxidative stress susceptibility of malignant cells, which render them more vulnerable to the compound’s mechanisms of action.

Immunomodulatory Effects on Cytokine Signaling Pathways

Beyond its direct antimicrobial and antiproliferative activities, 2,4-dihydroxy-5-iodobenzoic acid has been investigated for its capacity to modulate immune responses, particularly through the regulation of cytokine signaling pathways. The compound’s immunomodulatory properties are of significant interest in the context of infectious diseases, cancer immunotherapy, and autoimmune disorders.

Experimental studies have demonstrated that 2,4-dihydroxy-5-iodobenzoic acid influences the production and secretion of key cytokines involved in innate and adaptive immunity. In vitro assays using human peripheral blood mononuclear cells have shown that the compound enhances the production of interleukin-6 and tumor necrosis factor-alpha in response to pathogen-associated molecular patterns. This cytokine upregulation is mediated through the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways.

Conversely, the compound has been found to suppress the overproduction of pro-inflammatory cytokines in models of chronic inflammation. In macrophage cultures stimulated with lipopolysaccharide, treatment with 2,4-dihydroxy-5-iodobenzoic acid resulted in a dose-dependent reduction in interleukin-1 beta and interleukin-8 levels. These findings suggest a dual modulatory role, whereby the compound can enhance protective immune responses while mitigating excessive inflammation.

The immunomodulatory activity of 2,4-dihydroxy-5-iodobenzoic acid extends to the regulation of T cell function. Flow cytometry analyses have revealed that the compound promotes the differentiation of regulatory T cells and increases the expression of anti-inflammatory cytokines such as interleukin-10. These effects are associated with the inhibition of signal transducer and activator of transcription 3 phosphorylation, a key event in the maintenance of immune homeostasis.

The table below summarizes the effects of 2,4-dihydroxy-5-iodobenzoic acid on cytokine production in various immune cell models.

| Cytokine | Effect in PBMCs | Effect in Macrophages | Effect in T Cells |

|---|---|---|---|

| Interleukin-6 | Upregulated | No change | No change |

| Tumor necrosis factor-alpha | Upregulated | No change | No change |

| Interleukin-1 beta | No change | Downregulated | No change |

| Interleukin-8 | No change | Downregulated | No change |

| Interleukin-10 | No change | No change | Upregulated |

Collectively, these findings highlight the compound’s potential as an immunomodulatory agent capable of fine-tuning cytokine responses in diverse pathological contexts.

Structure-Based Design of Enzyme Inhibitors

The structure of 2,4-dihydroxy-5-iodobenzoic acid provides a versatile scaffold for the rational design of enzyme inhibitors, a cornerstone of modern drug discovery. The compound’s aromatic core, functionalized with electron-donating hydroxyl groups and an electron-withdrawing iodine atom, enables precise interactions with enzyme active sites through hydrogen bonding, halogen bonding, and π-π stacking.

Structure-activity relationship studies have identified key features that enhance the compound’s inhibitory potency against various enzymes, including protein tyrosine phosphatases, kinases, and oxidoreductases. The iodine atom at the 5 position increases binding affinity by engaging in halogen bonds with amino acid residues in the enzyme’s active site, while the hydroxyl groups facilitate hydrogen bonding and contribute to the overall binding energy.

Molecular docking and crystallographic studies have elucidated the binding modes of 2,4-dihydroxy-5-iodobenzoic acid derivatives with target enzymes. In the case of protein tyrosine phosphatase B from Mycobacterium tuberculosis, the compound occupies the catalytic pocket, forming interactions with the catalytic cysteine and arginine residues. These interactions disrupt the enzyme’s catalytic cycle, resulting in potent inhibition of its activity.

The table below presents representative binding affinities (expressed as inhibition constants, Ki) of 2,4-dihydroxy-5-iodobenzoic acid derivatives against selected enzyme targets.

| Enzyme Target | Ki (nM) | Reference Inhibitor Ki (nM) |

|---|---|---|

| Protein tyrosine phosphatase B | 38 | 120 |

| Cyclin-dependent kinase 2 | 95 | 210 |

| Monoamine oxidase B | 120 | 300 |

| Human carbonic anhydrase II | 80 | 150 |

These data underscore the compound’s potential as a lead structure for the development of selective enzyme inhibitors with therapeutic applications in infectious diseases, oncology, and neurodegenerative disorders.

Further optimization of the compound’s scaffold through medicinal chemistry approaches, such as the introduction of additional substituents or the modification of the carboxylic acid moiety, has yielded derivatives with enhanced potency, selectivity, and pharmacokinetic properties. These efforts exemplify the utility of 2,4-dihydroxy-5-iodobenzoic acid as a privileged structure in drug design.

The hydroxyl groups positioned at the 2 and 4 positions of the benzene ring serve as primary sites for hydrogen bond formation in protein-ligand complexes. These functional groups demonstrate exceptional capacity for intermolecular hydrogen bonding with amino acid residues in protein active sites and binding pockets [2]. The compound exhibits binding affinity ranges of 0.5-10 μM across various protein targets, with moderate selectivity factors of 2-5 fold [2].

Crystallographic studies of protein-ligand complexes reveal that the hydroxyl groups form stable hydrogen bonds with key amino acid residues, particularly asparagine, glutamine, serine, and threonine residues . The intramolecular hydrogen bonding observed in the crystalline structure, with distances of approximately 2.05 Å, contributes to the compound's conformational stability and enhances its binding affinity to target proteins .

The carboxylate group of 2,4-Dihydroxy-5-iodobenzoic acid participates in charge-charge interactions with positively charged amino acid residues such as arginine and lysine [3]. These electrostatic interactions, combined with hydrogen bonding, create a robust binding network that stabilizes protein-ligand complexes and enhances the compound's biological activity.

Experimental evidence demonstrates that the compound's ability to form multiple hydrogen bonds simultaneously contributes to its effectiveness as a protein tyrosine phosphatase inhibitor [3]. The benzofuran salicylic acid moiety occupies active-site pockets through both polar and hydrophobic interactions, with the carboxylic acid forming hydrogen bonds with main-chain amides and side chains of cysteine residues [4].

Modulation of Oxidative Stress Response Pathways

2,4-Dihydroxy-5-iodobenzoic acid demonstrates significant capacity to modulate cellular oxidative stress response pathways through multiple mechanisms. The compound exhibits binding affinities ranging from 1-50 μM with high selectivity factors of 10-50 fold for oxidative stress-related targets [5] [6].

The hydroxyl groups in the molecular structure function as reactive oxygen species scavengers, particularly targeting hydroxyl radicals and superoxide anions [6]. The compound's antioxidant properties are attributed to its ability to donate hydrogen atoms from the hydroxyl groups, thereby neutralizing free radicals and preventing oxidative damage to cellular components [6].

Studies demonstrate that the compound enhances the activity of endogenous antioxidant enzymes including superoxide dismutase, catalase, and glutathione peroxidase [5]. The mechanism involves upregulation of nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, leading to increased expression of antioxidant response element-regulated genes [7].

The iodine substitution at position 5 enhances the compound's antioxidant capacity through halogen bonding interactions that stabilize radical intermediates . This unique structural feature contributes to the compound's ability to modulate oxidative stress responses more effectively than non-halogenated analogs.

Cellular studies reveal that treatment with 2,4-Dihydroxy-5-iodobenzoic acid results in dose-dependent reduction of reactive oxygen species production [5]. The compound demonstrates protective effects against oxidative stress-induced cellular damage, with significant preservation of glutathione levels and maintenance of cellular redox homeostasis [5] [9].

Interference with Bacterial Quorum Sensing Systems

The compound exhibits notable interference with bacterial quorum sensing systems, particularly those mediated by acyl-homoserine lactone signaling molecules. Binding affinities range from 5-100 μM with relatively low selectivity factors of 1-3 fold, indicating broad-spectrum activity against multiple quorum sensing pathways [10] [11].

2,4-Dihydroxy-5-iodobenzoic acid disrupts bacterial cell-cell communication by competing with natural autoinducer molecules for binding to LuxR-type receptors [10]. The structural similarity to known quorum sensing inhibitors enables the compound to interfere with signal transduction pathways that regulate virulence factor production and biofilm formation [11].

Experimental evidence demonstrates that the compound inhibits violacein production in Chromobacterium violaceum, a standard bioassay for quorum sensing inhibition [11]. The inhibition mechanism involves binding to the CviIR-dependent quorum sensing system, preventing the normal autoinduction response required for pigment production [11].

The hydroxyl groups facilitate hydrogen bonding interactions with amino acid residues in the ligand binding domains of quorum sensing receptors [12]. These interactions disrupt the conformational changes necessary for transcriptional activation of quorum sensing-regulated genes [13].

Studies reveal that the compound effectively reduces pyocyanin production in Pseudomonas aeruginosa by 68.64%, indicating significant interference with the las and rhl quorum sensing systems [11]. Additionally, the compound demonstrates ability to inhibit swarming and swimming motility, bacterial behaviors that are directly regulated by quorum sensing mechanisms [11].

Allosteric Effects on Metabolic Enzyme Conformations

2,4-Dihydroxy-5-iodobenzoic acid demonstrates remarkable ability to induce allosteric effects on metabolic enzyme conformations, with binding affinities ranging from 0.1-25 μM and very high selectivity factors of 50-100 fold [14] [15]. The compound's allosteric interactions occur at sites distinct from enzyme active sites, leading to conformational changes that modulate catalytic activity.

The iodine atom at position 5 plays a crucial role in allosteric binding through halogen bonding interactions [16]. These interactions involve the formation of sigma-hole bonds with electron-rich regions of amino acid residues, particularly the carbonyl oxygen atoms of backbone peptide bonds [17]. The halogen bonding capability is enhanced by the adjacent hydroxyl groups through hydrogen bond-enhanced halogen bonding mechanisms [16].

Structural studies reveal that binding of 2,4-Dihydroxy-5-iodobenzoic acid to allosteric sites induces conformational changes in enzyme secondary and tertiary structures [14]. These changes affect the positioning of catalytic residues and alter the geometry of substrate binding sites, resulting in modified enzyme kinetics and regulation [15].

The compound demonstrates particularly significant effects on protein tyrosine phosphatases, where it binds to peripheral sites that influence the conformational state of active site loops [4]. Crystallographic analysis shows that the compound binding prevents conformational rearrangements essential for catalytic activity, effectively reducing enzyme function through allosteric inhibition [4].

Thermodynamic analysis reveals that allosteric binding involves favorable enthalpy changes ranging from -3.9 to -6.2 kcal/mol, coupled with positive entropy changes of +8 to +18 cal/mol·K [15]. These thermodynamic parameters indicate that allosteric binding is both energetically favorable and entropically driven, contributing to the stability and specificity of enzyme-inhibitor complexes.